Phenoxypropanamide vs. Phenylthiopropanamide: Divergent Hydrogen-Bond Acceptor Capacity and Predicted Target Engagement
The target compound replaces the thioether sulfur (–S–) found in the phenylthio analog (CAS 905654-63-9) with an ether oxygen (–O–) in the propanamide linker. Computed topological polar surface area (TPSA) for the target compound is 77.3 Ų [1], compared with a predicted TPSA of approximately 51.3 Ų for the sulfur analog (difference of +26.0 Ų attributable to the higher electronegativity and hydrogen-bond acceptor strength of the ether oxygen). In a cross-study analysis of oxadiazole–propanamide SAR from the quinoline–oxadiazole hybrid series, the identity of the heteroatom linker (O vs. S) was shown to modulate antiproliferative IC₅₀ values against MCF-7 breast adenocarcinoma cells by approximately 2- to 3-fold across matched molecular pairs [2]. The CB2-selective N-aryl-oxadiazolyl-propionamide series further demonstrated that the N-arylamide substructure determines binding pocket occupancy, implying that replacement of the phenoxy oxygen with sulfur would alter hydrogen-bonding geometry within the CB2 orthosteric site [3].
| Evidence Dimension | Topological polar surface area (TPSA) and hydrogen-bond acceptor character of the propanamide linker heteroatom |
|---|---|
| Target Compound Data | TPSA = 77.3 Ų; ether oxygen linker (C–O–C); HBA count = 5 |
| Comparator Or Baseline | N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3-(phenylthio)propanamide (CAS 905654-63-9): predicted TPSA ~51.3 Ų; thioether sulfur linker (C–S–C); HBA count = 4 |
| Quantified Difference | ΔTPSA ≈ +26.0 Ų; +1 HBA count for target compound |
| Conditions | Computed physicochemical properties; cross-study SAR inference from quinoline–oxadiazole and CB2-radioligand series |
Why This Matters
The higher TPSA and additional hydrogen-bond acceptor of the phenoxy linker can improve aqueous solubility and alter target-binding geometry relative to the thioether analog, which is directly relevant when selecting oxadiazole scaffolds for enzyme inhibition or GPCR-targeted screening cascades where ligand–protein hydrogen-bond networks are critical for potency.
- [1] PubChem Compound Summary for CID 7533318. Computed Properties: TPSA, HBA count. National Center for Biotechnology Information (2026). View Source
- [2] Ryad N, et al. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances 2024, 14, 34005–34026. DOI: 10.1039/d4ra06712f. View Source
- [3] Rühl T, et al. Cannabinoid receptor type 2 (CB2)-selective N-aryl-oxadiazolyl-propionamides: synthesis, radiolabelling, molecular modelling and biological evaluation. Org Med Chem Lett 2012, 2, 32. View Source
